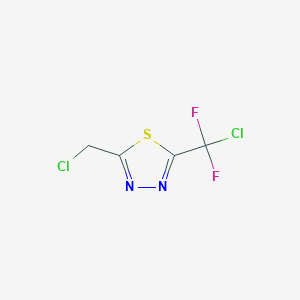
(1S,3R)-3-Cyclopropyl-2,2-difluorocyclopropane-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S,3R)-3-Cyclopropyl-2,2-difluorocyclopropane-1-carboxylic acid is a chiral cyclopropane derivative characterized by the presence of two fluorine atoms and a carboxylic acid group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3R)-3-Cyclopropyl-2,2-difluorocyclopropane-1-carboxylic acid typically involves the following steps:
Cyclopropanation: The initial step involves the formation of the cyclopropane ring. This can be achieved through the reaction of an appropriate alkene with a diazo compound in the presence of a transition metal catalyst such as rhodium or copper.
Fluorination: The introduction of fluorine atoms is often carried out using electrophilic fluorinating agents like Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction conditions usually require a non-polar solvent and low temperatures to ensure selectivity and yield.
Carboxylation: The final step involves the introduction of the carboxylic acid group. This can be achieved through carboxylation reactions using carbon dioxide under high pressure or via the hydrolysis of an ester precursor.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. Key considerations include the optimization of reaction conditions to maximize yield and minimize by-products, as well as the use of robust catalysts and reagents that can withstand industrial-scale operations.
化学反应分析
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. The primary product of such reactions is often a ketone or an aldehyde, depending on the specific conditions.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions typically yield alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, often using nucleophiles such as amines or thiols. The products of these reactions are typically substituted cyclopropane derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, room temperature.
Reduction: Lithium aluminum hydride in dry ether, reflux conditions.
Substitution: Sodium azide in dimethylformamide, elevated temperatures.
Major Products
Oxidation: Ketones, aldehydes.
Reduction: Alcohols, alkanes.
Substitution: Substituted cyclopropane derivatives.
科学研究应用
Chemistry
In organic synthesis, (1S,3R)-3-Cyclopropyl-2,2-difluorocyclopropane-1-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in the development of new synthetic methodologies.
Biology
This compound has potential applications in the study of enzyme mechanisms and protein-ligand interactions. Its chiral nature and functional groups allow it to interact specifically with biological macromolecules, making it useful in biochemical research.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in the design of new drugs. Its stability and reactivity profile make it an attractive candidate for the development of therapeutic agents.
Industry
In the materials science industry, this compound can be used in the synthesis of fluorinated polymers and other advanced materials. Its incorporation into polymer backbones can impart unique properties such as increased thermal stability and chemical resistance.
作用机制
The mechanism by which (1S,3R)-3-Cyclopropyl-2,2-difluorocyclopropane-1-carboxylic acid exerts its effects is largely dependent on its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The presence of fluorine atoms can enhance its binding affinity and specificity through the formation of strong hydrogen bonds and van der Waals interactions.
相似化合物的比较
Similar Compounds
(1S,3R)-3-Cyclopropyl-2,2-difluorocyclopropane-1-methanol: Similar in structure but with a hydroxyl group instead of a carboxylic acid.
(1S,3R)-3-Cyclopropyl-2,2-difluorocyclopropane-1-amine: Contains an amine group instead of a carboxylic acid.
(1S,3R)-3-Cyclopropyl-2,2-difluorocyclopropane-1-nitrile: Features a nitrile group in place of the carboxylic acid.
Uniqueness
The uniqueness of (1S,3R)-3-Cyclopropyl-2,2-difluorocyclopropane-1-carboxylic acid lies in its combination of a cyclopropane ring with two fluorine atoms and a carboxylic acid group. This specific arrangement of functional groups imparts distinct chemical and physical properties, making it a versatile compound for various applications in research and industry.
属性
IUPAC Name |
(1S,3R)-3-cyclopropyl-2,2-difluorocyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F2O2/c8-7(9)4(3-1-2-3)5(7)6(10)11/h3-5H,1-2H2,(H,10,11)/t4-,5+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYBBGDJIMVLIDH-UHNVWZDZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2C(C2(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1[C@@H]2[C@H](C2(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-(2-((4-fluorobenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide](/img/structure/B2599343.png)

![2-amino-7-methyl-6-(3-morpholinopropyl)-5-oxo-4-(2,3,4-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2599345.png)
![N'-(3,4-difluorophenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]ethanediamide](/img/structure/B2599347.png)
![methyl 4-chloro-1-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-1H-pyrazole-3-carboxylate](/img/structure/B2599349.png)


![2-chloro-N-[1-(4-isopropylphenyl)-2-methylpropyl]acetamide](/img/structure/B2599353.png)
![N-(4-cyanophenyl)-2-{3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl}acetamide](/img/structure/B2599354.png)
![N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3-(4-methoxyphenyl)propanamide](/img/structure/B2599357.png)



